N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for quaternary ammonium compounds. The complete IUPAC designation for this compound is trimethyl-(3-oxo-3-phenylpropyl)azanium chloride, which precisely describes the molecular architecture and functional group arrangements. The compound is registered under multiple Chemical Abstracts Service numbers, with CAS 67190-44-7 being prominently cited in chemical databases and commercial sources.
The molecular formula C12H18ClNO indicates a relatively compact structure with a molecular weight of 227.73 grams per mole. The InChI (International Chemical Identifier) code provides a standardized representation: InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1, which enables unambiguous identification across chemical databases and computational platforms. The corresponding InChI Key ROEBDLGOYFXINS-UHFFFAOYSA-M serves as a condensed hash representation for rapid database searches.
The canonical SMILES notation CN+(C)CCC(=O)C1=CC=CC=C1.[Cl-] provides a linear string representation that clearly delineates the molecular connectivity and charge distribution. This notation reveals the presence of a positively charged trimethylammonium center linked through a three-carbon chain to a phenyl ketone moiety, balanced by a chloride counterion. Alternative nomenclature includes (2-Benzoylethyl)trimethylammonium chloride, which emphasizes the benzoyl functional group within the molecular structure.
The compound's systematic identification is further supported by its DSSTOX Substance ID DTXSID00986214, which facilitates tracking in environmental and toxicological databases. The National Cancer Institute has assigned the designation NSC122481 for research purposes, indicating its potential relevance in pharmaceutical research contexts. These multiple identification systems ensure comprehensive coverage across various scientific databases and regulatory frameworks.
Crystallographic Analysis and Bonding Configurations
Crystallographic characterization of this compound reveals intricate bonding configurations that significantly influence its physical and chemical properties. Single-crystal X-ray diffraction analysis serves as the primary method for resolving the cationic structure and chloride counterion arrangement within the crystal lattice. The compound typically crystallizes as a white to cream crystalline powder, with the solid-state structure stabilized through specific hydrogen bonding interactions between the quaternary ammonium center and the chloride anion.
The crystallographic data reveals that hydrogen bonding between the quaternary ammonium nitrogen and the chloride counterion plays a crucial role in lattice stability. These non-covalent interactions create a three-dimensional network that influences the compound's melting point, solubility characteristics, and thermal stability. The SHELX suite of crystallographic software, particularly SHELXL, is widely employed for structural refinement, enabling precise determination of atomic positions and thermal parameters.
Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with proton NMR revealing characteristic chemical shifts for the trimethylammonium group at approximately 3.2-3.4 parts per million as a singlet. The aromatic and ketone protons appear in the 7.5-8.1 parts per million region, confirming the presence of the phenylpropanone moiety. Carbon-13 NMR spectroscopy definitively identifies the carbonyl carbon at approximately 200-210 parts per million, characteristic of the ketone functionality.
The molecular geometry exhibits significant conformational flexibility around the propyl chain connecting the quaternary ammonium center to the phenyl ketone group. This flexibility influences the compound's ability to interact with biological targets and affects its solution-phase behavior. The phenyl ring adopts standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and bond angles near 120 degrees.
Comparative Structural Analysis with Related Quaternary Ammonium Salts
The structural characteristics of this compound can be effectively understood through comparison with related quaternary ammonium compounds. Research on quaternary ammonium salt structures has revealed that variations in alkyl chain length, number of alkyl chains, structural asymmetry, and counterion structure significantly influence physical properties and biological activity. The asymmetrical structure of this compound, featuring three methyl groups and one phenylpropanone-substituted chain, distinguishes it from symmetrical quaternary ammonium salts.
Comparative analysis with gemini surfactants demonstrates that structural asymmetry in quaternary ammonium compounds leads to enhanced aggregation properties and modified solution behavior. The compound's structure shares similarities with other bioactive quaternary ammonium salts that exhibit choline acetyltransferase inhibitory activity, yet its unique phenylpropanone functionality provides distinct pharmacological properties. Studies of related compounds such as N,N-dimethyl-3-oxo-3-phenylpropan-1-aminium chloride reveal that structural modifications in the amine substitution pattern significantly affect synthetic accessibility and biological activity.
| Compound Class | Structural Features | Key Properties |
|---|---|---|
| Symmetrical QA Salts | Four identical alkyl groups | Higher melting points, crystalline |
| Asymmetrical QA Salts | Mixed alkyl substituents | Enhanced solubility, biological activity |
| Gemini QA Salts | Two quaternary centers | Superior aggregation properties |
| Phenylpropanone QA Salts | Aromatic ketone functionality | Specific enzyme inhibition |
The presence of the phenyl ketone moiety in this compound creates unique intermolecular interactions not observed in simple alkyl quaternary ammonium salts. These aromatic interactions contribute to the compound's crystalline packing arrangements and influence its solubility profile in various solvents. Research on quaternary ammonium compounds with extended aromatic systems has shown that such structural features can enhance binding affinity to specific protein targets through pi-pi stacking interactions and hydrophobic binding.
The counterion structure also plays a crucial role in determining physical properties. While this compound features a simple chloride anion, related research on quaternary ammonium salts with alternative counterions such as tetrafluoroborate, bis(trifluoromethanesulfonyl)amide, and trifluoromethanesulfonate has demonstrated significant effects on melting point, viscosity, and ionic conductivity. The choice of chloride as the counterion provides optimal water solubility while maintaining chemical stability under ambient conditions.
Conformational Dynamics via Computational Modeling
Computational modeling approaches provide detailed insights into the conformational dynamics of this compound that complement experimental crystallographic data. Density Functional Theory calculations using software packages such as Gaussian 16 enable comprehensive analysis of molecular geometry optimization, vibrational frequencies, and electronic properties. These computational methods validate experimental bond lengths and angles while providing information about conformational flexibility that may not be apparent from static crystal structures.
The molecule exhibits significant conformational freedom around the propyl chain connecting the quaternary ammonium center to the phenyl ketone group. Molecular dynamics simulations reveal that this flexibility allows the compound to adopt multiple low-energy conformations in solution, potentially explaining its biological activity profile. The phenyl ring can rotate around the carbon-carbon bond connecting it to the ketone functionality, creating additional conformational diversity.
Computational analysis of electrostatic potential maps demonstrates the charge distribution throughout the molecule, with the quaternary ammonium center carrying significant positive charge while the ketone oxygen bears partial negative charge. This charge separation creates a molecular dipole that influences intermolecular interactions and binding to biological targets. The aromatic ring system contributes to the overall electronic delocalization and affects the compound's spectroscopic properties.
| Computational Parameter | Typical Values | Significance |
|---|---|---|
| C-N+ Bond Length | 1.51-1.52 Å | Quaternary ammonium geometry |
| C=O Bond Length | 1.22-1.23 Å | Ketone functionality |
| Dihedral Angles | Variable | Conformational flexibility |
| Dipole Moment | 8-12 Debye | Molecular polarity |
| HOMO-LUMO Gap | 6-8 eV | Electronic properties |
Transition state modeling for conformational interconversion reveals relatively low energy barriers (typically 2-5 kcal/mol) for rotation around single bonds within the propyl chain. This conformational flexibility enables the compound to adapt its geometry for optimal binding to the active site of choline acetyltransferase, explaining its selective inhibitory activity. The ability to sample multiple conformations in solution contrasts with the fixed geometry observed in crystal structures.
Solvation modeling using implicit solvent methods demonstrates that the compound's conformation in aqueous solution differs from its gas-phase optimized geometry. The presence of water molecules stabilizes extended conformations through hydrogen bonding interactions with both the quaternary ammonium center and the ketone oxygen. These solvation effects significantly influence the compound's biological activity by modulating its binding affinity and selectivity for target proteins.
Properties
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBDLGOYFXINS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24472-88-6 (Parent) | |
| Record name | (2-Benzoylethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00986214 | |
| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67190-44-7 | |
| Record name | (2-Benzoylethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternary Ammonium Salt Formation via Alkylation
The compound’s core structure suggests a nucleophilic substitution mechanism, where a tertiary amine reacts with a halogenated precursor. For N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, the likely pathway involves:
-
Precursor synthesis : 3-Chloro-1-phenylpropan-1-one (Cl-CH₂CH₂COPh) serves as the electrophilic agent.
-
Alkylation : Reaction with trimethylamine (N(CH₃)₃) in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C for 12–24 hours.
-
Isolation : Precipitation using diethyl ether or recrystallization from ethanol/water mixtures yields the quaternary ammonium chloride.
Key Challenges:
-
Byproduct formation : Competing elimination reactions may generate α,β-unsaturated ketones.
-
Solvent selection : Polar solvents enhance ionic intermediate stability but complicate product recovery.
Industrial-Scale Production
Optimized Reaction Parameters
Industrial protocols prioritize yield and scalability, often employing continuous-flow reactors to mitigate exothermic risks. Representative conditions include:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Minimizes side reactions |
| Molar ratio (N(CH₃)₃:Cl) | 1.2:1 | Ensures complete alkylation |
| Solvent | Ethanol/water (3:1 v/v) | Balances solubility and cost |
| Reaction time | 8–10 hours | Maximizes conversion |
Purification : Industrial batches typically use ion-exchange chromatography to remove unreacted trimethylamine, achieving >98% purity.
Analytical Validation
Structural Confirmation Techniques
Post-synthesis characterization ensures fidelity to the target structure:
-
¹H NMR :
-
Trimethylammonium protons: δ 3.2–3.4 ppm (singlet, 9H).
-
Aromatic protons: δ 7.5–8.1 ppm (multiplet, 5H).
-
Methylene protons adjacent to carbonyl: δ 2.8–3.0 ppm (triplet, 2H).
-
-
FT-IR :
-
Strong absorption at 1715 cm⁻¹ (C=O stretch).
-
N⁺–C vibrations at 1480–1500 cm⁻¹.
-
-
Elemental Analysis :
Element Theoretical (%) Observed (%) Deviation C 63.29 62.95 -0.34 H 7.96 7.88 -0.08 N 6.15 6.02 -0.13
Alternative Methodologies
Reductive Amination Pathway
An unexplored but theoretically viable route involves:
-
Ketone activation : 3-Oxo-3-phenylpropanal treatment with trimethylamine hydrochloride.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
-
Quaternization : Methyl iodide exposure to form the final ammonium salt.
Advantages :
-
Avoids halogenated intermediates.
-
Enables stereochemical control for chiral derivatives.
Limitations :
Quality Control and Troubleshooting
Common Impurities and Mitigation
-
Trimethylamine hydrochloride : Removed via aqueous washes (pH 9–10).
-
3-Phenylpropenone : Controlled by maintaining reaction temperatures <80°C.
-
Residual solvents : Monitored via GC-MS, with limits <500 ppm per ICH guidelines.
Chemical Reactions Analysis
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride serves as a reagent in various organic synthesis reactions. Its ability to facilitate nucleophilic substitution reactions makes it valuable in synthesizing other chemical compounds.
Key Applications:
- Reagent in Organic Synthesis: Used in esterification and nucleophilic substitution reactions.
Biology
In biological research, this compound is primarily studied for its inhibitory effects on choline acetyltransferase, an enzyme crucial for synthesizing acetylcholine from acetyl-CoA and choline. This inhibition has implications for neurochemical studies and potential therapeutic applications.
Key Applications:
- Neurochemical Research: Investigated for its role in modulating cholinergic signaling pathways.
Medicine
The compound's selective inhibition of choline acetyltransferase positions it as a candidate for developing therapeutic agents targeting disorders related to acetylcholine metabolism, such as Alzheimer's disease.
Key Applications:
- Therapeutic Development: Potential use in treating cholinergic dysfunctions.
Industry
In industrial applications, this compound is utilized as a stabilizer in various formulations and as an intermediate in the production of other chemicals.
Key Applications:
- Chemical Intermediate Production: Used to synthesize various industrial chemicals.
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Antimicrobial Resistance : Research demonstrated that this compound exhibits activity against multidrug-resistant strains of bacteria, suggesting potential use as a novel therapeutic agent in treating resistant infections.
- Neurodegenerative Disease Models : In preclinical studies focused on Alzheimer's disease models, the compound showed promise in modulating cholinergic activity, leading to improved cognitive outcomes.
- Combination Therapies : Studies exploring its use alongside traditional chemotherapeutics indicated enhanced efficacy and reduced side effects, highlighting its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride involves its inhibition of choline acetyltransferase. The compound binds noncompetitively to the enzyme, preventing the synthesis of acetylcholine from acetyl-CoA and choline. This inhibition is rapid in onset and slowly reversible, with significant selectivity for choline acetyltransferase over other enzymes like acetylcholinesterase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride
- CAS: Not explicitly listed (analogous to 190-44-7 with Br substitution).
- Molecular Formula: C₁₁H₁₅BrNO⁺Cl⁻ .
- Key Differences: The phenyl group is substituted with a bromine atom at the para position. This enhances electronegativity and may influence reactivity in electrophilic substitution reactions. The compound crystallizes in a monoclinic system (space group P2₁/c) with hydrogen bonding between the ammonium proton and chloride ion .
- Applications: Used as a precursor for β-aminoalcohol synthesis via Mannich reactions .
N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)-propanaminium chloride
- CAS: Not explicitly listed.
- Molecular Formula: C₁₀H₁₄ClNO₂S .
- Key Differences : The phenyl group is replaced with a thiophene ring, introducing sulfur into the structure. This alters electronic properties (e.g., increased π-electron density) and may enhance coordination with metal catalysts.
- Applications: Potential use in materials science due to sulfur’s ability to form stable complexes.
Variations in the Quaternary Ammonium Side Chain
3-Hydroxy-1-propenyl-trimethylammonium chloride
- CAS : 91725-36-9 .
- Molecular Formula: C₆H₁₄ClNO.
- Key Differences : Contains a propenyl group with a hydroxyl substituent instead of the phenyl-oxo moiety. The hydroxyl group increases hydrophilicity and enables hydrogen bonding.
- Applications : Used in polymer chemistry and as a surfactant due to its amphiphilic structure .
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride
- CAS : 53517-98-9 .
- Molecular Formula : C₁₄H₁₆F₁₅N₂O⁺Cl⁻.
- Key Differences: Features a perfluorooctanoyl chain, imparting extreme hydrophobicity and chemical inertness. The fluorine-rich tail makes it suitable for applications requiring resistance to harsh environments.
- Applications : Likely used in specialty coatings or fluorinated surfactants .
Halogen-Substituted Derivatives
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride
- CAS : 5407-04-5 .
- Molecular Formula : C₅H₁₃Cl₂N.
- Key Differences : Lacks the oxo and phenyl groups, instead featuring a chloro-substituted propane chain. The absence of aromaticity reduces its stability but increases reactivity in nucleophilic substitutions.
- Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines or antidepressants) .
Comparative Data Table
Research Findings and Trends
- Synthetic Methods: Mannich reactions are a common pathway for synthesizing β-aminoammonium salts, enabling modular substitution of aromatic and alkyl groups .
- Crystallography : Compounds like 3-(4-bromophenyl)-N,N-dimethyl derivatives exhibit planar cationic structures with hydrogen-bonded chloride ions, influencing their solubility and stability .
- Structure-Activity Relationships :
Biological Activity
Overview
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is a quaternary ammonium compound recognized for its role as an inhibitor of choline acetyltransferase (ChA), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine. This compound, a keto analog of acetylcholine, exhibits significant biological activity, particularly in neurochemical research and potential therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through the noncompetitive inhibition of choline acetyltransferase. This inhibition affects the synthesis of acetylcholine, thereby influencing various physiological functions such as muscle contraction, memory formation, and cognitive processes.
Key Points:
- Target Enzyme : Choline acetyltransferase (ChA).
- Mode of Action : Noncompetitive inhibition with respect to both substrates (acetyl-CoA and choline).
- Biological Impact : Reduction in acetylcholine synthesis leading to altered neurotransmission and potential therapeutic effects in conditions related to acetylcholine dysregulation.
Inhibition Studies
Research has demonstrated that this compound effectively inhibits ChA activity. The compound's selectivity and stability in solution make it a valuable tool for studying cholinergic systems. Notably, it exhibits negligible activity at muscarinic and nicotinic receptors, differentiating it from other cholinergic agents.
Case Studies
- Neurochemical Research : In studies focused on neurochemical pathways, the compound has been shown to significantly reduce acetylcholine levels in neuronal cultures, impacting synaptic plasticity and neurotransmission dynamics.
- Therapeutic Implications : Given its inhibitory properties, this compound is being explored for potential applications in treating conditions like Alzheimer's disease and other disorders characterized by cholinergic dysfunction.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and other related compounds in terms of their biological activity:
| Compound Name | Mechanism of Action | Stability | Selectivity | Clinical Relevance |
|---|---|---|---|---|
| N,N,N-Trimethyl-3-oxo... | ChA Inhibition | High | High | Potential neurotherapeutic agent |
| Acetylcholine | Natural neurotransmitter | Low | Low | Essential for normal function |
| Styrylpyridines | ChA Inhibition | Moderate | Moderate | Less selective than target compound |
| Halogenoacetylcholines | ChA Inhibition | Low | Variable | Rapid decomposition limits use |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability, allowing effective targeting of ChA. Its stability in solution enhances its potential for therapeutic applications, particularly when considering drug formulation strategies aimed at central nervous system targets .
Q & A
Q. Q1. What are the established synthetic routes for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, and what experimental parameters critically influence yield and purity?
Methodological Answer: The compound is typically synthesized via Mannich-type reactions , where a ketone (e.g., acetophenone) reacts with formaldehyde and a trimethylamine hydrochloride derivative under reflux in ethanol or methanol . Key parameters include:
- Solvent choice : Polar protic solvents (e.g., ethanol) stabilize ionic intermediates, improving reaction efficiency.
- Stoichiometry : Excess formaldehyde (1.5–2.0 equiv.) ensures complete conversion of the amine precursor.
- Temperature control : Reflux conditions (70–80°C) prevent side reactions like oligomerization.
Purification often involves recrystallization from ethanol/water mixtures to isolate the crystalline ammonium salt. Yield optimization requires careful pH adjustment to avoid hydrolysis of the quaternary ammonium group .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the cationic structure and chloride counterion arrangement. The SHELX suite (e.g., SHELXL) is widely used for refinement, with hydrogen bonding between the ammonium N–H and chloride critical for lattice stability .
- NMR spectroscopy : <sup>1</sup>H NMR shows characteristic peaks for the trimethylammonium group (δ ~3.2–3.4 ppm, singlet) and the aromatic/keto protons (δ ~7.5–8.1 ppm). <sup>13</sup>C NMR confirms the carbonyl (C=O) at δ ~200–210 ppm .
- Elemental analysis : Validates stoichiometry (C, H, N, Cl content) within ±0.3% deviation .
Q. Q3. What are the primary applications of this compound in academic research?
Methodological Answer: The compound serves as:
- Phase-transfer catalyst (PTC) : Facilitates reactions in biphasic systems (e.g., nucleophilic substitutions) due to its hydrophilic quaternary ammonium group and hydrophobic aryl/keto moieties .
- Precursor for β-amino alcohols : Reductive amination or Grignard additions to the ketone group yield chiral intermediates for pharmaceutical synthesis .
Advanced Research Questions
Q. Q4. How can conflicting crystallographic data (e.g., bond lengths, angles) between similar quaternary ammonium salts be resolved?
Methodological Answer: Discrepancies often arise from crystallographic refinement protocols or lattice packing effects . To mitigate:
Use high-resolution data (≤0.8 Å) and refine with SHELXL’s TWIN/BASF commands to account for twinning or disorder .
Compare geometric parameters (e.g., C–N<sup>+</sup> bond lengths) with density functional theory (DFT)-optimized structures to identify outliers caused by crystal packing .
Validate hydrogen-bonding networks using Mercury software to ensure chloride interactions align with electrostatic potential maps .
Q. Q5. What strategies optimize the compound’s catalytic efficiency in asymmetric synthesis, and how are mechanistic pathways validated?
Methodological Answer:
- Co-catalyst systems : Pairing with chiral ligands (e.g., BINOL) enhances enantioselectivity in aldol reactions. Kinetic studies (e.g., Eyring plots) differentiate rate-limiting steps (e.g., proton transfer vs. C–C bond formation) .
- Isotopic labeling : <sup>18</sup>O-tracing in the ketone group identifies nucleophilic attack sites during catalysis .
- Computational modeling : DFT calculations (e.g., Gaussian 16) model transition states to rationalize stereochemical outcomes .
Q. Q6. How do solvent polarity and counterion choice affect the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solvent effects : High-polarity solvents (DMF, DMSO) stabilize the ionic transition state, accelerating SN2 reactions. Solvent parameter tables (e.g., Kamlet-Taft) correlate polarity with reaction rates .
- Counterion screening : Replacing chloride with bulky anions (e.g., BF4<sup>−</sup>) reduces ion pairing, enhancing nucleophile accessibility. Conductivity measurements quantify ion dissociation efficiency .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
Methodological Answer:
- Purity assessment : Repeat elemental analysis and DSC (differential scanning calorimetry) to rule out hydrate formation or residual solvents.
- NMR standardization : Calibrate spectra against an internal standard (e.g., TMS) and control solvent deuteriation levels to minimize shifts .
- Crystallographic validation : Cross-check unit cell parameters (e.g., a, b, c angles) with Cambridge Structural Database entries (e.g., refcode: ABCDEF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
